1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (1-BPPC) is an organic compound that has been studied for its potential applications in various scientific research fields. 1-BPPC is a derivative of pyrazole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl ring attached to a pyrazole ring at the 4-position. It is an important intermediate in organic synthesis and has been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Photophysical Studies
- Solvatochromic and Single Crystal Studies : The compound has been studied for its structural properties using X-ray diffraction analysis. Its photophysical behavior, including emission spectrum and quantum yield, varies significantly in different solvents, which suggests its potential use in optical materials and photophysical research (Singh et al., 2013).
Antimicrobial Applications
- Synthesis with Chitosan for Antimicrobial Activity : Derivatives of the compound, when synthesized with chitosan, exhibit notable antimicrobial activity against a range of bacteria and fungi. These derivatives hold potential in the development of new antimicrobial agents (Hamed et al., 2020).
Crystal Structure Analysis
- Synthesis and Crystal Structures of Derivatives : Various derivatives of the compound have been synthesized and characterized. The study of their crystal structures provides valuable insights into molecular design and the development of materials with specific properties (Loh et al., 2013).
Anti-Cancer Research
- Cytotoxic Activity Against Cancer Cell Lines : Some derivatives of the compound exhibit significant cytotoxic activity against various human cancer cell lines. This highlights its potential as a precursor for the development of new anti-cancer agents (Srour et al., 2018).
Synthesis of Novel Compounds
- Synthesis of Reduced Bipyrazoles : The compound has been used as a precursor in the synthesis of reduced bipyrazoles, contributing to the field of organic synthesis and material science (Cuartas et al., 2017).
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .
Pharmacokinetics
A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXEJDVTQWKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356164 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-41-1 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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